Dermaseptin B1 falls under the category of antimicrobial peptides (AMPs), specifically within the dermaseptin group. These peptides are known for their diverse biological functions, including antimicrobial and immunomodulatory activities. They are classified based on their structural features, such as being polycationic and amphipathic, which allows them to interact effectively with microbial membranes .
The synthesis of dermaseptin B1 can be approached through several methods:
Dermaseptin B1 consists of 25 amino acids and exhibits a characteristic α-helical conformation in membrane-mimicking environments. The sequence contains several basic amino acids (lysine and arginine), contributing to its positive charge and amphipathicity, which are essential for its antimicrobial function .
Dermaseptin B1 primarily interacts with microbial membranes through electrostatic interactions and hydrophobic effects. The peptide can disrupt bacterial cell membranes, leading to cell lysis.
The mechanism by which dermaseptin B1 exerts its antimicrobial effects involves several steps:
Studies have shown that dermaseptin B1 exhibits potent activity against various pathogens, including Acinetobacter baumannii and Staphylococcus aureus, with minimum inhibitory concentrations often in the low micromolar range .
Analytical techniques such as circular dichroism spectroscopy have confirmed the α-helical structure of dermaseptin B1 in membrane-mimicking environments .
Dermaseptin B1 has potential applications in various fields:
Dermaseptin B1 (DrsB1) was first identified in 1994 through biochemical characterization of skin secretions from the South American hylid frog Phyllomedusa bicolor (commonly known as the giant monkey frog) [1] [6]. Researchers isolated this 27-amino acid peptide (sequence: DVLKKIGTVALHAGKAALGAVADTISQ) using reverse-phase high-pressure liquid chromatography (RP-HPLC), followed by Edman degradation sequencing [4] [10]. This discovery occurred shortly after the initial characterization of the prototypical dermaseptin S1 from Phyllomedusa sauvagii in 1991, positioning DrsB1 as an early member of the rapidly expanding dermaseptin family [1] [9].
DrsB1 exhibits a polycationic nature (net charge +3 at physiological pH) and a propensity to adopt an amphipathic α-helical conformation in hydrophobic environments, a structural feature critical for its membrane-disruptive activity [6] [9]. Its amphipathicity arises from the clustering of hydrophobic residues (Val³, Leu⁴, Ala¹⁰, Leu¹²) on one helical face and cationic residues (Lys⁵, Lys⁶, Lys¹⁵) on the opposite polar face, with a mean radial angle of 115° [9]. This configuration enables selective interactions with microbial membranes while exhibiting low hemolytic activity against mammalian cells [6] [10]. Early functional studies demonstrated DrsB1's broad-spectrum efficacy against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), fungi (Candida albicans), and protozoa (Leishmania spp.) at micromolar concentrations [1] [6].
Table 1: Fundamental Properties of Dermaseptin B1
Property | Characteristic | Source |
---|---|---|
Amino Acid Sequence | DVLKKIGTVALHAGKAALGAVADTISQ | [4] [10] |
Length | 27 residues | [4] |
Molecular Weight | ~2.8 kDa | [6] |
Net Charge (pH 7) | +3 | [9] |
Secondary Structure | Amphipathic α-helix (membrane-dependent) | [6] [9] |
Key Structural Motif | Conserved Trp³ (absent in rare variants) | [1] [9] |
Hemolytic Activity | Negligible at antimicrobial concentrations | [6] [10] |
Dermaseptin B1 belongs to the dermaseptin superfamily, a group of genetically related antimicrobial peptides (AMPs) predominantly secreted by Neotropical tree frogs of the Hylidae family, specifically subfamilies Phyllomedusinae (e.g., Phyllomedusa, Agalychnis) and Hylinae (e.g., Hypsiboas) [1] [5]. This superfamily has evolved through repeated gene duplication events and focal hypermutations within the mature peptide-coding domain, followed by positive diversifying selection—a process generating combinatorial peptide libraries optimized for host defense [5].
DrsB1 is classified under the dermaseptin sensu stricto subgroup, characterized by:
Phylogenetic analyses reveal that DrsB1 shares 81% sequence identity with dermaseptin S1 (P. sauvagii) and 62% with adenoregulin (DRS-B2), a peptide initially characterized for adenosine receptor modulation but later recognized as a membrane-active antimicrobial [1] [6]. Despite interspecies variations, cDNA sequences encoding preprodermaseptin precursors show remarkable conservation in signal peptides and propieces, contrasting with the hypervariability of mature peptide sequences—evidence of convergent evolution optimizing antimicrobial diversity [5].
Table 2: Phylogenetic Distribution of Dermaseptin B1 and Key Relatives
Peptide | Source Species | Sequence Length | Identity to DrsB1 | Classification |
---|---|---|---|---|
Dermaseptin B1 | Phyllomedusa bicolor | 27 residues | 100% | Dermaseptin s.s. |
Adenoregulin (B2) | Phyllomedusa bicolor | 33 residues | 62% | Dermaseptin s.s. |
Dermaseptin S1 | Phyllomedusa sauvagii | 34 residues | 81% | Dermaseptin s.s. |
Phylloseptin L1 | Agalychnis lemur | 20 residues | 38% | Phylloseptin family |
Plasticin-DA4 | Agalychnis dacnicolor | 23 residues | 29% | Plasticin family |
Dermatoxin-S3 | Phyllomedusa sauvagii | 31 residues | 34% | Dermatoxin family |
Dermaseptin B1 is intrinsically linked to the traditional Amazonian "Kambo" (or "Sapo") ritual, practiced by indigenous tribes including the Katukina, Mayoruna, and Matsés across Brazil, Peru, and Colombia [1] [9]. For centuries, these groups have harvested the viscous skin secretions of Phyllomedusa bicolor, which contain DrsB1 alongside a cocktail of biologically active peptides [1].
The ritual involves:
Within this ethnopharmacological context, DrsB1 is implicated as the primary antimicrobial component believed to confer protection against infections and "Panema" (bad spirits or misfortune) [1] [9]. Indigenous hunters also use Kambo to enhance stamina and sensory acuity during prolonged expeditions—effects possibly linked to peptide-induced immune modulation [9]. The ritual represents one of the few documented cases where amphibian AMPs are directly administered to humans in traditional medicine, predating Western scientific discovery of dermaseptins by decades [1].
Table 3: Bioactive Components in Kambo Secretion and Their Putative Roles
Peptide | Class | Primary Biological Activity | Contribution to Ritual Effects |
---|---|---|---|
Dermaseptin B1 | Antimicrobial peptide | Membrane disruption of microbes | Antimicrobial "purification" |
Phyllokinin | Bradykinin analog | Vasodilation, smooth muscle contraction | Edema, hypotension, pain |
Deltorphin/Dermorphin | Opioid peptides | δ/μ-opioid receptor agonism | Analgesia, altered sensory perception |
Sauvagine | Neuropeptide | CRF receptor activation | Tachycardia, prolactin release |
Caerulein | CCK analog | Gastrointestinal stimulation | Vomiting, bowel evacuation |
All mentioned compounds: Dermaseptin B1, Adenoregulin (Dermaseptin B2), Dermaseptin S1, Phylloseptin L1, Plasticin-DA4, Dermatoxin-S3, Phyllokinin, Deltorphin, Dermorphin, Sauvagine, Caerulein.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: